N-(2-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
CAS No. |
4643-19-0 |
|---|---|
Molecular Formula |
C18H15N5O |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H15N5O/c1-24-16-10-6-5-9-15(16)22-17-14-11-21-23(18(14)20-12-19-17)13-7-3-2-4-8-13/h2-12H,1H3,(H,19,20,22) |
InChI Key |
JTEWTRNUWVJWKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Core Scaffold Construction via Cyclocondensation
The pyrazolo[3,4-d]pyrimidine core is typically synthesized through cyclocondensation of 4,6-dihalo-5-formylpyrimidine derivatives with substituted hydrazines. For example, 4,6-dichloro-5-formylpyrimidine reacts with phenylhydrazine in dioxane at 10–15°C to yield 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (intermediate I ). Triethylamine facilitates deprotonation, while low temperatures prevent side reactions. The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the aldehyde, followed by cyclization and elimination of HCl (Fig. 1A).
Key reaction parameters :
Functionalization at Position 4 via Nucleophilic Aromatic Substitution
Intermediate I undergoes nucleophilic aromatic substitution (NAS) at position 4 to introduce the 2-methoxyphenylamino group. The electron-withdrawing nature of the pyrimidine ring activates the chloro substituent for displacement by 2-methoxyaniline. Reactions are conducted in dimethylformamide (DMF) at 130°C for 5–8 hours, with yields reaching 70–82% after column chromatography. Catalytic CuI or Pd(PPh₃)₄ enhances reactivity in inert atmospheres.
Mechanistic pathway :
- Coordination : The amine nucleophile coordinates to the metal catalyst.
- Oxidative addition : The catalyst inserts into the C–Cl bond.
- Transmetallation : Amine transfers to the metal center.
- Reductive elimination : C–N bond formation releases the product.
Alternative Route: One-Pot Cyclization and Functionalization
A streamlined approach combines core formation and amination in a single pot. 4,6-Dichloro-5-formylpyrimidine , phenylhydrazine, and 2-methoxyaniline react sequentially in DMF under microwave irradiation (150°C, 30 min). This method bypasses isolation of I , achieving a 65% overall yield. Microwave irradiation accelerates kinetics, reducing reaction times from hours to minutes.
Advantages :
Comparative Analysis of Synthetic Routes
Purification and Characterization
Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 1:3) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) confirms substitution patterns:
- ¹H NMR (CDCl₃) : δ 8.71 (d, J = 7.4 Hz, 1H, H-3), 7.48–7.76 (m, 9H, aromatic), 3.89 (s, 3H, OCH₃).
- HRMS : m/z [M+H]⁺ calcd. for C₁₈H₁₅N₅O: 317.3; found: 317.3.
Challenges and Optimization
- Regioselectivity : Competing reactions at positions 4 and 6 necessitate careful stoichiometry. Excess 2-methoxyaniline (1.5 eq.) ensures complete substitution at position 4.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity but may decompose intermediates at >150°C. Toluene balances reactivity and stability.
- Catalyst Loading : Pd(PPh₃)₄ (5 mol%) optimizes coupling efficiency without side-product formation.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that are essential for cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of inflammatory responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Modifications
PP3 (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine)
- Structure: Lacks the N-(2-methoxyphenyl) group, retaining only the 4-amino and 1-phenyl moieties.
- Activity: Serves as a negative control in Src kinase inhibition studies, highlighting the necessity of substituents at the 4-amino position for biological activity .
- Key Difference : Absence of the methoxyphenyl group renders PP3 inactive, emphasizing the role of this substituent in target engagement.
PP2 (3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine)
- Structure : Features a tert-butyl group at position 1 and a 4-chlorophenyl group at position 3.
- Activity : Potent Src kinase inhibitor (IC₅₀ ~300 nM), demonstrating that bulky substituents (e.g., tert-butyl) enhance kinase binding .
- Comparison : The tert-butyl group in PP2 improves hydrophobic interactions, while the methoxyphenyl group in the target compound may offer better solubility due to the electron-donating methoxy group.
Substituent Variations at the 4-Amino Position
N-(3-Chloro-4-fluorophenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (7d)
- Structure : Contains halogenated aryl groups (Cl, F) and a methyl group at position 3.
- Activity: Exhibits anticancer activity against EGFR/ErbB2 receptors, with IC₅₀ values in the nanomolar range .
- Comparison : Halogen atoms enhance lipophilicity and receptor affinity but may reduce metabolic stability compared to the methoxy group .
N-(2-Chlorophenyl)-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (2a/SI388)
- Structure : Features a chloro-substituted phenyl group and a methylthio group at position 4.
- Key Difference : The methylthio group introduces sulfur-mediated interactions, while the methoxy group in the target compound may reduce toxicity risks associated with thioethers.
Substituent Effects on Pharmacokinetics
N-(2-Morpholinoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Structure: Incorporates a morpholinoethyl group at the 4-amino position.
- Properties : The morpholine ring enhances solubility via hydrogen bonding but increases molecular weight (324.38 g/mol vs. 333.36 g/mol for the target compound) .
3-Methyl-N-(naphthalen-2-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (3e)
- Structure : Includes a naphthyl group and a methyl substituent.
- Key Insight : The methoxyphenyl group in the target compound likely offers improved pharmacokinetics compared to bulky aromatic systems.
Biological Activity
N-(2-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
1. Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions, including the use of Vilsmeier reagents and other coupling agents to achieve the desired pyrazolo[3,4-d]pyrimidine framework. The general synthetic route can be summarized as follows:
- Starting Materials : 5-(2-chloroacetylamino)pyrazoles are used as precursors.
- Reactions : A series of tandem reactions including formyloxymethylation and cyclization are employed.
- Yield : The synthesis generally yields products in good percentages (73–92%), depending on substituent effects on the pyrazole ring .
2.1 Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. These compounds exhibit potent inhibitory activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Key findings include:
- Inhibition of Cell Growth : The compound significantly inhibits tumor growth and induces apoptosis in cancer cells.
- Mechanism of Action : It primarily acts as a dual inhibitor of EGFR and VEGFR2 pathways, with IC50 values ranging from 0.3 to 24 µM for different targets .
| Compound | Target | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 5b | EGFR | 0.3 | 20-fold over VGFR2 |
| 5i | EGFR | 7.60 | Low selectivity |
| 9e | VGFR2 | Moderate | 21/31 over EGFR |
The mechanism involves binding to specific molecular targets such as enzymes or receptors, inhibiting their activity by blocking active sites or altering signal transduction pathways. Molecular docking studies suggest that the binding affinity is influenced by the electronic properties of substituents on the pyrazole ring .
3. Case Studies
Several case studies have been conducted to evaluate the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on Compound 5i : Demonstrated significant inhibition of cell migration and DNA fragmentation in MCF-7 models.
- Evaluation Against CDK Inhibitors : Certain derivatives showed strong inhibition against CDK2 and CDK9, leading to cell cycle arrest and apoptosis in various cancer cell lines.
4. Conclusion
This compound represents a promising scaffold in drug discovery with notable anticancer properties. Its ability to inhibit key signaling pathways associated with tumor growth underscores its potential as a therapeutic agent. Ongoing research is essential to further elucidate its mechanisms and optimize its efficacy through structural modifications.
Q & A
Q. SAR strategies from and :
- Substitution at the 4-amino group : Bulky aryloxy groups (e.g., 3,4,5-trimethoxybenzylidene) enhance anti-cancer activity by increasing lipophilicity.
- Methoxy positioning : The 2-methoxy group on the phenyl ring improves solubility without compromising target binding.
- Bioisosteric replacement : Replacing urea with thiourea (e.g., compound 9d in ) modulates hydrogen-bonding interactions .
Intermediate: What are common pitfalls in interpreting conflicting bioactivity data across studies?
- Cell line variability : Activity in MCF-7 cells ( ) may not translate to other lines due to differential kinase expression.
- Assay conditions : Viability assays using sodium azide ( ) can artificially suppress metabolic activity, requiring normalization to untreated controls.
- Metabolic stability : Poor plasma stability (e.g., ester hydrolysis in ) may explain discrepancies between in vitro and in vivo data .
Advanced: How can computational tools predict metabolic stability and toxicity early in development?
- ADMET modeling : Use QikProp or ADMET Predictor to estimate:
- CYP450 inhibition : LogD < 3 reduces 3A4/2D6 interactions.
- hERG liability : Polar surface area > 80 Ų minimizes cardiotoxicity.
- Metabolite identification : LC-MS/MS detects oxidative metabolites (e.g., N-demethylation) from liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
